
Exeporfinium chloride
概要
説明
エキセポルフィニウム塩化物は、強力な抗菌作用で知られる合成の二価陽イオンポルフィリン誘導体です。主に、メチシリン耐性黄色ブドウ球菌 (MRSA) およびその他のグラム陽性菌感染症の治療薬として開発されています。 この化合物は、細菌の細胞壁を弱体化させることで作用するため、抗生物質耐性菌との戦いで有望な候補となっています .
準備方法
合成経路と反応条件
エキセポルフィニウム塩化物は、ポルフィリンコアの形成とそれに続く陽イオン基の導入を含む、複数段階のプロセスによって合成されます。通常、合成はピロールとアルデヒド誘導体の縮合から始まり、ポルフィリンマクロサイクルを形成します。
工業的生産方法
エキセポルフィニウム塩化物の工業的生産は、実験室規模の合成プロセスを拡大することに伴います。これには、高収率と高純度を確保するために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。 最終製品は、結晶化やクロマトグラフィーなどの技術を使用して精製され、医薬品基準を満たしています .
化学反応の分析
反応の種類
エキセポルフィニウム塩化物は、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されて様々な酸化されたポルフィリン誘導体を形成することができます。
還元: 還元反応は、ポルフィリンコアを改変し、その電子特性を変更することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を必要とします .
生成される主要な生成物
これらの反応から生成される主要な生成物には、電子特性と立体特性が改変された様々なポルフィリン誘導体が含まれます。 これらの誘導体は、異なるレベルの抗菌活性を示す可能性があり、さらなる研究開発に役立ちます .
科学研究における用途
エキセポルフィニウム塩化物は、幅広い科学研究用途があります。
科学的研究の応用
Antibacterial Efficacy
Mechanism of Action:
Exeporfinium chloride exhibits rapid bactericidal activity against Gram-positive bacteria. Studies have demonstrated that it disrupts bacterial cell walls and membranes, leading to significant reductions in bacterial viability. The minimum inhibitory concentrations (MICs) for XF-73 range from 0.25 to 4 mg/L for various bacterial strains, indicating its high potency compared to traditional antibiotics like mupirocin .
In Vitro Studies:
Research has shown that XF-73 is effective against multi-drug-resistant strains of S. aureus. In vitro studies using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) revealed that XF-73 causes rapid disruption of the bacterial cell wall within minutes of exposure, making it a promising candidate for treating skin infections caused by resistant strains .
Clinical Applications
Prevention of Surgical Site Infections:
XF-73 is being developed primarily for the prevention of post-surgical infections caused by S. aureus, including MRSA. A Phase 2b clinical trial demonstrated that a nasal gel formulation of XF-73 significantly reduced nasal colonization of S. aureus in patients undergoing cardiac surgery. The study reported over a 99% reduction in nasal bacterial load, achieving the primary endpoint with no adverse effects observed .
In Vivo Efficacy:
In animal models, XF-73 has been shown to effectively reduce bacterial burden in skin infection models infected with mupirocin-resistant S. aureus. In these studies, XF-73 outperformed mupirocin ointment in reducing bacterial counts significantly, highlighting its potential as a topical treatment for skin infections .
Case Studies
Study on MRSA Burn Wound Infection:
A recent study presented at the Infection Prevention Society conference demonstrated that XF-73 effectively inhibited MRSA infection in an in vivo burn wound model. The results indicated that treatment with XF-73 prevented the invasion of bacteria into the bloodstream, which is critical in avoiding sepsis—a life-threatening condition associated with high mortality rates .
Phase 2 Clinical Trials:
The Phase 2 clinical trials for XF-73 have yielded positive results regarding its safety and efficacy in reducing nasal carriage of S. aureus. In one trial involving 83 adult patients, the treatment resulted in significant reductions in bacterial load before surgery, thus minimizing the risk of surgical site infections .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Application | Key Findings |
---|---|---|
In Vitro Studies | Antibacterial Efficacy | High potency against Gram-positive bacteria; rapid action |
Phase 2 Clinical Trial | Surgical Site Infection Prevention | >99% reduction in nasal S. aureus load; no adverse effects |
In Vivo Animal Models | Skin Infection Treatment | Superior efficacy compared to mupirocin; significant bacterial reduction |
Case Study (Burn Wound Model) | MRSA Infection Control | Prevented bloodstream invasion; critical for sepsis prevention |
作用機序
エキセポルフィニウム塩化物は、細菌の細胞壁を破壊することで作用します。この化合物の二価陽イオン特性により、細菌細胞壁の負電荷を帯びた成分と相互作用し、膜の不安定化と細胞溶解を引き起こします。 この機序は、MRSAを含む幅広いグラム陽性菌に有効です .
類似の化合物との比較
類似の化合物
ムピロシン: MRSAの鼻腔からの除菌に使用される別の抗菌薬。
クロルヘキシジン: 様々な消毒剤や殺菌剤に使用される広域スペクトル抗菌薬。
バシトラシン: 細菌感染症に局所的に使用される抗生物質。
独自性
エキセポルフィニウム塩化物は、その迅速な殺菌作用と、細菌の耐性を誘発する傾向が低いことで独特です。時間とともに耐性を生じさせる可能性のあるムピロシンとは異なり、エキセポルフィニウム塩化物の作用機序は、耐性の発達可能性を低減します。 さらに、その二価陽イオン構造は、他の類似の化合物と比較して、より幅広いスペクトルを持っています .
類似化合物との比較
Similar Compounds
Mupirocin: Another antimicrobial used for nasal decolonization of MRSA.
Chlorhexidine: A broad-spectrum antimicrobial used in various disinfectants and antiseptics.
Bacitracin: An antibiotic used topically for bacterial infections.
Uniqueness
Exeporfinium chloride is unique due to its rapid bactericidal activity and low propensity for inducing bacterial resistance. Unlike mupirocin, which can lead to resistance over time, this compound’s mechanism of action reduces the likelihood of resistance development. Additionally, its di-cationic structure provides a broader spectrum of activity compared to other similar compounds .
生物活性
Exeporfinium chloride, also known as XF-73, is a synthetic, di-cationic porphyrin derivative that has garnered attention for its potent antimicrobial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This article delves into the biological activity of XF-73, highlighting its mechanism of action, clinical efficacy, and resistance profiles based on recent studies.
XF-73 exhibits a unique mechanism of action that differentiates it from traditional antibiotics. Key features include:
- Membrane Perturbation : XF-73 disrupts bacterial membranes, leading to the rapid loss of potassium ions and adenosine triphosphate (ATP) from bacterial cells. This disruption inhibits essential cellular functions without causing lysis of the bacteria .
- Inhibition of Nucleic Acid and Protein Synthesis : The compound effectively halts DNA, RNA, and protein synthesis in bacteria, which is crucial for their survival and replication .
Antimicrobial Efficacy
Recent studies have demonstrated the efficacy of XF-73 against a broad range of Staphylococcus species. A significant study involving 2,527 clinical isolates reported:
- Minimum Inhibitory Concentrations (MICs) : XF-73 showed MICs ranging from ≤0.12 to 4 µg/ml, with median values (MIC50 and MIC90) at 0.5 and 1 µg/ml respectively .
- Resistance Profile : Notably, XF-73 has a low propensity for developing resistance. No mutational resistance was observed after extensive serial passages at sub-inhibitory concentrations . This contrasts sharply with other antibiotics like mupirocin, which quickly led to resistance in tested MRSA isolates.
Phase 2 Trials
XF-73 has undergone rigorous clinical testing to evaluate its safety and efficacy. Key findings from recent trials include:
-
Nasal Gel Application : In a double-blind randomized controlled trial involving 83 patients undergoing cardiac surgery:
- The XF-73 group achieved a significant reduction in nasal S. aureus burden compared to the placebo group (2.842 log10 CFU/mL vs. 0.469 log10 CFU/mL) .
- Within one hour post-surgery, 83.7% of patients treated with XF-73 had zero nasal S. aureus or a reduction of 2 log10 CFU/mL or more compared to only 25% in the placebo group .
- Burn Wound Model : Another study presented findings on the effectiveness of XF-73 in preventing MRSA infections in burn wounds, indicating potential applications beyond nasal decolonization .
Summary of Clinical Findings
Study | Population | Intervention | Results |
---|---|---|---|
Phase 2 Cardiac Surgery Trial | 83 patients | XF-73 nasal gel | Significant reduction in nasal S. aureus |
MRSA Burn Wound Infection Study | Animal model | XF-73 treatment | Prevented bacterial invasion |
特性
CAS番号 |
718638-68-7 |
---|---|
分子式 |
C44H50Cl2N6O2 |
分子量 |
765.8 g/mol |
IUPAC名 |
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride |
InChI |
InChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
KJLHJQGDBJNMPU-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCOC(C=C1)=CC=C1/C2=C(N/3)\C=CC3=C\C4=N/C(C=C4)=C(C5=CC=C(OCCC[N+](C)(C)C)C=C5)\C(N6)=CC=C6/C=C7C=CC2=N/7.[Cl-].[Cl-] |
正規SMILES |
C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-].[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
XF-73; XF 73; XF73; Exeporfinium chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。